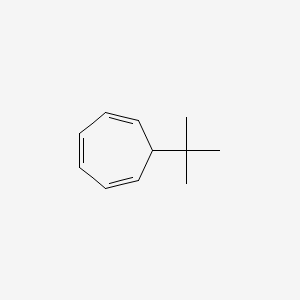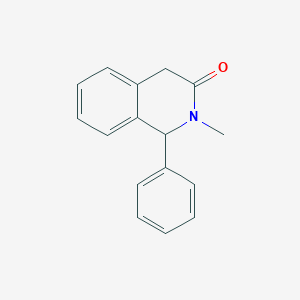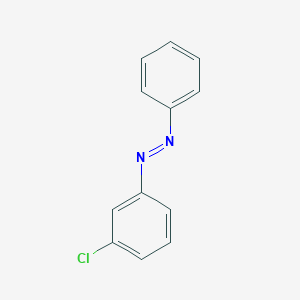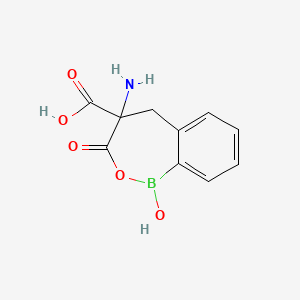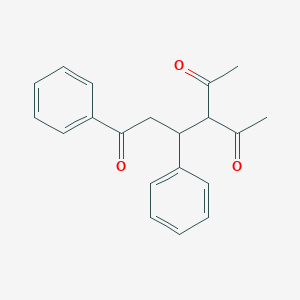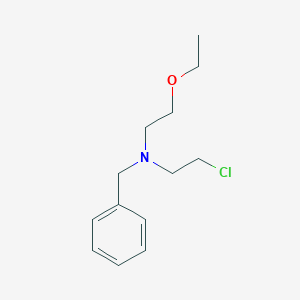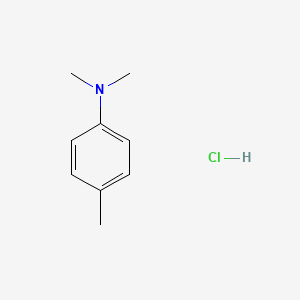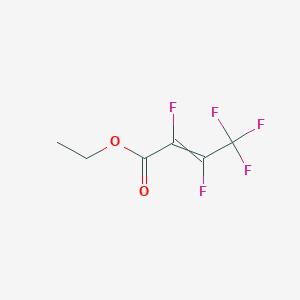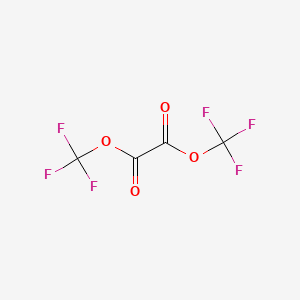
Bis(trifluoromethyl) ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethyl) ethanedioate is a chemical compound characterized by the presence of two trifluoromethyl groups attached to an ethanedioate (oxalate) backbone. This compound is known for its unique properties, including high thermal stability and significant electron-withdrawing effects due to the trifluoromethyl groups. These properties make it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl) ethanedioate typically involves the reaction of trifluoromethylating agents with ethanedioate precursors. One common method is the reaction of bis(trifluoromethyl) peroxide with ethanedioic acid under controlled conditions. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethyl) ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce trifluoromethylated carboxylic acids, while substitution reactions can yield a variety of trifluoromethylated derivatives .
Scientific Research Applications
Bis(trifluoromethyl) ethanedioate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis(trifluoromethyl) ethanedioate involves its ability to act as a strong electron-withdrawing agent. This property allows it to stabilize reactive intermediates and facilitate various chemical transformations. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethyl) peroxide: Another compound with two trifluoromethyl groups, known for its use in trifluoromethylation reactions.
Bis(trifluoromethanesulfonyl) imide: A compound with similar electron-withdrawing properties, used in ionic liquids and as a catalyst in various reactions.
Uniqueness
Bis(trifluoromethyl) ethanedioate is unique due to its ethanedioate backbone, which provides distinct reactivity and stability compared to other trifluoromethylated compounds. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research and industrial applications .
Properties
CAS No. |
20583-24-8 |
|---|---|
Molecular Formula |
C4F6O4 |
Molecular Weight |
226.03 g/mol |
IUPAC Name |
bis(trifluoromethyl) oxalate |
InChI |
InChI=1S/C4F6O4/c5-3(6,7)13-1(11)2(12)14-4(8,9)10 |
InChI Key |
SUOPTWUPGCKODX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
